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Introduction
Lersivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI)

known for its efficacy against drug-resistant strains of HIV-1. While not a primary latency-

reversing agent (LRA), its role in the "shock and kill" strategy for HIV-1 eradication is of

significant interest. This document provides detailed experimental protocols to investigate the

potential of Lersivirine in eliminating latently infected cells following their reactivation.

The central hypothesis is that Lersivirine, similar to other NNRTIs, may contribute to the "kill"

aspect of the "shock and kill" approach. Certain NNRTIs have been shown to induce premature

activation of HIV-1 protease within infected cells, leading to apoptosis. Additionally, NNRTIs are

crucial for preventing new rounds of infection once latency is reversed. These protocols are

designed to assess Lersivirine's utility in these roles.
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Parameter Cell Line/Virus Value Reference

EC50
Wild-type HIV-1 (NL4-

3) in MT-2 cells

5 - 35 nM (depending

on MOI)
[1]

EC50

Panel of 80 clinical

isolates (Subtypes A-

H)

Geometric Mean Fold

Change to reference =

0.92

[2]

Ki (mixed

noncompetitive)

Recombinant wild-

type HIV-1 RT
117 nM [1]

Selectivity Index (IC50

human DNA

polymerase β / IC50

HIV-1 RT)

166,000 [1]

Table 2: Comparative Antiviral Activity of Lersivirine against NNRTI-Resistant Viruses

HIV-1 Strain
Lersivirine IC50
Fold Change

Etravirine IC50
Fold Change

Reference

ETR-resistant (11 of

19 viruses)
< 10 > 2.9 [2]

Subtype BF
0.98 (Geometric

Mean)
Not Specified [2]

Subtype C
1.07 (Geometric

Mean)
Not Specified [2]
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Hypothesized 'Shock and Kill' Augmentation by Lersivirine
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Caption: Hypothesized mechanism of Lersivirine in a "shock and kill" strategy.

Experimental Protocols
Protocol 1: Establishment of an In Vitro Primary CD4+ T-
Cell Model of HIV-1 Latency
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This protocol is adapted from established methods for generating latently infected primary T-

cells.

1.1. Isolation of Naive CD4+ T-Cells:

Obtain peripheral blood mononuclear cells (PBMCs) from healthy donors.

Isolate naive CD4+ T-cells using negative selection magnetic beads.

Assess purity by flow cytometry (>95% CD3+CD4+CD45RA+CCR7+).

1.2. T-Cell Activation and Differentiation:

Activate naive CD4+ T-cells with anti-CD3/CD28 beads in RPMI-1640 medium

supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and IL-2 (30 U/mL).

Culture for 3 days to generate activated CD4+ T-cells.

To generate central memory T-cells (TCM), polarize activated cells by adding IL-2, TGF-β,

anti-IL-12, and anti-IL-4 for an additional 3-4 days.

1.3. Infection with HIV-1:

Infect the activated T-cells or differentiated TCM cells with a replication-competent HIV-1

strain (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.1.

Use spinoculation (1200 x g for 2 hours at 25°C) to enhance infection efficiency.

Culture the infected cells for 2 days to allow for viral integration.

1.4. Establishment of Latency:

Remove the viral inoculum and culture the cells in fresh medium containing IL-2 for 7-10

days to allow them to return to a resting state.

Confirm the establishment of latency by demonstrating low to undetectable levels of p24

antigen in the supernatant and intracellular Gag protein by flow cytometry.
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Protocol 2: Evaluating the Effect of Lersivirine in a
"Shock and Kill" Model
This protocol assesses the ability of Lersivirine to enhance the elimination of latently infected

cells after reactivation.
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Workflow for 'Shock and Kill' Experiment with Lersivirine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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